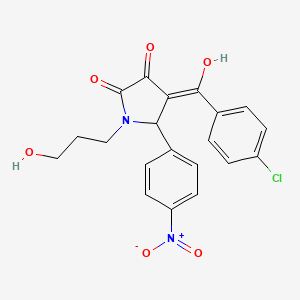![molecular formula C11H9F3N2S2 B5376897 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole](/img/structure/B5376897.png)
2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole has a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-bacterial properties, it has also been shown to have antioxidant properties. Additionally, it has been shown to have a neuroprotective effect, making it a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole in lab experiments is its diverse range of biological activities. This makes it a potential candidate for the development of new drugs and treatments for a variety of diseases. Additionally, its relatively simple synthesis method and availability make it an attractive compound for researchers.
One limitation of using 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown that this compound has a neuroprotective effect, making it a potential candidate for the development of new treatments for diseases such as Alzheimer's and Parkinson's.
Another area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its potential as a treatment for various types of cancer.
Finally, there is potential for the development of new antibiotics based on the anti-bacterial properties of 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole. Further studies are needed to determine its efficacy against various bacterial strains and to develop new treatments for antibiotic-resistant infections.
Conclusion
In conclusion, 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole is a compound with a diverse range of biological activities that has potential applications in a variety of scientific research areas. Its anti-cancer, anti-inflammatory, and anti-bacterial properties make it an attractive candidate for the development of new drugs and treatments. However, further studies are needed to fully understand its mechanism of action and to determine its potential in various applications.
Synthesis Methods
The synthesis of 2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole is typically achieved through a reaction between 2-methyl-1,3,4-thiadiazole-5-carboxylic acid and 3-(trifluoromethyl)benzyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dimethylformamide. The resulting product is then purified through a series of chromatographic techniques.
Scientific Research Applications
2-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazole has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S2/c1-7-15-16-10(18-7)17-6-8-3-2-4-9(5-8)11(12,13)14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXSZSKECIUBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5376819.png)
![N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5376821.png)
![N-(2-chlorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5376826.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2Z)-5-methyl-2-phenyl-2-hexen-1-yl]-3-piperidinol](/img/structure/B5376831.png)
![N~3~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376834.png)
![({5-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-1,3,4-oxadiazol-2-yl}methyl)dimethylamine](/img/structure/B5376846.png)

![4,7,7-trimethyl-N-(3-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5376859.png)
![7-methyl-6-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5376869.png)
![1-[(4-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5376877.png)
![(3aS*,6aS*)-2-allyl-5-(cyclopentylacetyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5376890.png)
![3-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5376907.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5376908.png)
